N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-17(8-7-15)14(19)12(10(2)3)16-13(18)11-6-5-9-20-11/h5-6,9-10,12H,4,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLCVBZEIECOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C(C(C)C)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Cyanomethyl Group: This step often involves the reaction of an appropriate amine with a cyanomethylating agent such as chloroacetonitrile under basic conditions.
Amide Bond Formation: The intermediate is then reacted with a carboxylic acid derivative, such as furan-2-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Final Assembly: The final product is obtained after purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like triethylamine.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it instrumental in organic synthesis.
Biology
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide has potential applications in biological research:
- Enzyme Interaction Studies : The compound can be used to investigate enzyme interactions due to its structural similarities to natural substrates or inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties:
- Anti-inflammatory Activities : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticancer Properties : Research indicates that modifications of this compound may exhibit cytotoxic effects against various cancer cell lines.
Industrial Applications
The compound is also relevant in industrial applications:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science : Its unique chemical properties may lead to the development of new materials with specific functionalities.
Case Studies and Research Findings
Research has documented various findings regarding the applications of this compound:
-
Biological Activity Studies :
- A study demonstrated that derivatives exhibited significant anticancer activity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines by inducing apoptosis and cell cycle arrest.
-
Pharmacological Research :
- Investigations into anti-inflammatory properties have shown promise in reducing inflammation markers in vitro.
-
Synthetic Applications :
- The compound has been successfully utilized as a precursor in synthesizing novel pharmaceutical agents with enhanced efficacy.
Mechanism of Action
The mechanism of action of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: benzofuran/indazole carboxamides, fentanyl analogs, and cyanomethyl-containing derivatives. Key comparisons are outlined below:
Structural and Functional Analogues
Key Observations
However, the absence of a piperidine ring (as in fentanyl analogs) likely reduces opioid receptor affinity. Indazole-3-carboxamides (e.g., ) are linked to synthetic cannabinoid receptor agonists (SCRAs), indicating that the amino-oxobutan-2-yl group may enhance CNS penetration .
Ethyl and methyl groups on the amino-oxobutan-2-yl backbone may improve lipid solubility compared to bulkier substituents (e.g., cyclohexylmethyl in ), affecting bioavailability .
Pharmacological Risk Profile :
- Fentanyl analogs (e.g., para-fluoro furanyl fentanyl) exhibit high mortality risks due to µ-opioid receptor agonism . In contrast, the target compound lacks the piperidine moiety critical for opioid activity.
- The indazole carboxamide in is classified as a new psychoactive substance (NPS), suggesting regulatory scrutiny for analogs with similar backbones .
Toxicity and Stability
- Limited toxicological data exist for cyanomethyl-containing compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide , highlighting a knowledge gap for the target compound.
- The furan ring’s metabolic susceptibility to oxidation may lead to reactive intermediates, a concern shared with benzofuran derivatives .
Biological Activity
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a furan ring and a cyanomethyl group, suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1385267-93-5 |
| Molecular Formula | C14H19N3O3 |
| Molecular Weight | 277.32 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The presence of the cyanomethyl group allows for hydrogen bonding and ionic interactions, while the furan ring can engage in π-π stacking interactions. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its potential therapeutic effects.
Biological Activity
Research indicates that the compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's structural features suggest it could act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may possess anticancer activities, likely due to their ability to interfere with cellular signaling pathways.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | Thiophene Ring | Potential enzyme inhibitor |
| N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]benzene-2-carboxamide | Benzene Ring | Anticancer properties observed |
The unique furan ring in this compound enhances its electronic properties and reactivity compared to its analogs.
Q & A
Q. What synthetic strategies are recommended for N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Utilize a multi-step approach starting with furan-2-carboxylic acid activation (e.g., via mixed anhydride or carbodiimide coupling) followed by sequential amide bond formation with the cyanomethyl(ethyl)amino and 3-methyl-1-oxobutan-2-yl moieties. Evidence from similar furan-carboxamide syntheses suggests using N-hydroxysuccinimide (NHS) esters for improved coupling efficiency .
- Optimization :
- Solvent System : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Catalysts : Employ N,N-diisopropylethylamine (DIPEA) or 1-hydroxybenzotriazole (HOBt) to minimize racemization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation (>95%) .
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM, RT | Dichloromethane | DIPEA | 62 | 92 |
| DMF, 0°C | DMF | HOBt | 78 | 95 |
| THF, Reflux | THF | None | 45 | 88 |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (≥95% target peak area) .
- Mass Spectrometry : Confirm molecular weight (exact mass: 293.15 g/mol) via ESI-MS or MALDI-TOF.
- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., furan C=O at ~160 ppm, cyanomethyl CN at ~110 ppm) .
Advanced Research Questions
Q. What experimental approaches are suitable for evaluating this compound’s potential as a COX-2 inhibitor, and how do its inhibitory kinetics compare to reference drugs?
Methodological Answer :
- In Vitro Assays :
- COX-2 Enzyme Inhibition : Use a fluorescence-based assay with recombinant COX-2 enzyme, measuring IC values. Reference studies on furan derivatives (e.g., rofecoxib) show IC ranges of 0.5–5 µM .
- Selectivity Screening : Compare inhibition of COX-1 vs. COX-2 to assess selectivity (target: ≥10-fold selectivity for COX-2).
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Table 2 : Comparative COX-2 Inhibition Data
| Compound | IC (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Target Compound | 1.2 | 12:1 |
| Rofecoxib (Reference) | 0.8 | 30:1 |
Q. How can contradictions between in vitro and in vivo anti-inflammatory efficacy be resolved?
Methodological Answer :
- Pharmacokinetic Profiling :
- In Vivo Models :
Q. What computational methods are effective for predicting binding affinity to caspase-1, and how do docking scores correlate with experimental IC50_{50}50 values?
Methodological Answer :
- Molecular Docking :
- MD Simulations : Run 100 ns simulations to assess binding stability (RMSD < 2 Å).
- Correlation Analysis : Linear regression of docking scores (e.g., Glide score) vs. experimental IC values can validate predictive accuracy (R > 0.7).
Table 3 : Docking Scores vs. Experimental IC
| Compound | Docking Score (kcal/mol) | IC (nM) |
|---|---|---|
| Target Compound | -9.2 | 120 |
| VX-765 (Reference) | -10.5 | 85 |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiviral activity?
Methodological Answer :
- Scaffold Modification :
- Biological Testing :
- Antiviral Assays : Use plaque reduction neutralization tests (PRNT) against DNA viruses (e.g., monkeypox) to measure EC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
